![molecular formula C9H9NO2S B1318904 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid CAS No. 226259-31-0](/img/structure/B1318904.png)
3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
Overview
Description
3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid , also known by its IUPAC name 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid , is a chemical compound with the molecular formula C9H7NO3S . It falls within the class of benzothiazine derivatives and exhibits interesting pharmacological properties .
Synthesis Analysis
The synthesis of this compound involves several steps. One notable enantioselective synthesis route yields methyl 6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide . Researchers have evaluated whether this intermediate can serve as a building block for preparing 2-substituted benzothiazine-3-carboxylic acids with high enantiomeric purity .
Molecular Structure Analysis
The molecular structure of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid consists of a benzothiazine ring system with a carboxylic acid group at position 6. The presence of the carbonyl group (3-oxo) contributes to its reactivity and biological activity .
Physical And Chemical Properties Analysis
- Melting Point : Approximately 287 - 289°C .
- Spectroscopic Data : The compound’s 1H NMR and 13C NMR spectra provide insights into its structural features .
Scientific Research Applications
Antibacterial Properties
3,4-dihydro-2H-1,4-benzothiazine: derivatives have been synthesized and found to exhibit significant antibacterial activities . These compounds have been tested against various microorganisms and have shown convincing results . The antibacterial properties make these derivatives valuable in the development of new pharmaceuticals aimed at treating bacterial infections.
Anti-Inflammatory and Analgesic Applications
These derivatives are potent anti-inflammatory and analgesic compounds. Their ability to reduce inflammation and alleviate pain makes them candidates for the development of new anti-inflammatory drugs and painkillers .
Antimicrobial and Antiviral Uses
The antimicrobial and antiviral activities of these compounds are noteworthy. They can be used in the research and development of treatments for microbial and viral infections, contributing to the field of infectious diseases .
Agricultural Applications
In agriculture, benzothiazine derivatives serve as herbicidal and fungicidal agents. Their application in this field could lead to the creation of new products that help protect crops from weeds and fungal diseases .
Anticarcinogenic Potential
The anticarcinogenic properties of these derivatives suggest their use in cancer research. They could be part of studies aimed at finding new ways to prevent or treat various forms of cancer .
Antiarrhythmic and Hypertensive Effects
Some fluorinated derivatives of 3,4-dihydro-2H-1,4-benzothiazine have shown promising results in the treatment of arrhythmias and hypertension . These findings could lead to new therapies for cardiovascular diseases .
Organic Synthesis and Pharmaceuticals
As an important raw material and intermediate, 3,4-dihydro-2H-1,4-benzothiazine is used in organic synthesis. Its role in the synthesis of various pharmaceuticals is crucial, as it can lead to the development of a wide range of medicinal products .
Agrochemicals and Dyestuff Industry
This compound is also utilized in the agrochemicals and dyestuff industries. It serves as an intermediate in the synthesis of agrochemicals and dyes, highlighting its versatility and importance in industrial applications .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is the N-methyl-D-aspartate (NMDA) receptor . This receptor is known to mediate neuronal signaling and affect neuronal plasticity, outgrowth, and survival of cells .
Mode of Action
The compound interacts with the glycine binding site of the NMDA receptor . Glycine is an essential co-agonist for NMDA receptor activation . Therefore, the glycine site of NMDA receptors represents an attractive pharmacological target in the development of potential neuroprotective agents .
Biochemical Pathways
The compound’s interaction with the NMDA receptor affects neuronal signaling pathways . Excessive stimulation of NMDA receptors can lead to the degeneration and death of neurons, which may play a role in the etiology of neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases .
Pharmacokinetics
The compound’s enantiomers have been synthesized , suggesting that it might be possible to study their absorption, distribution, metabolism, and excretion (ADME) properties in the future.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its interaction with the NMDA receptor. By modulating the activity of this receptor, the compound could potentially influence neuronal signaling and survival .
properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c11-9(12)6-1-2-8-7(5-6)10-3-4-13-8/h1-2,5,10H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFXEJOUIZOYPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591018 | |
Record name | 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | |
CAS RN |
226259-31-0 | |
Record name | 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=226259-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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